N-[1-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide
Overview
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide is a compound that belongs to the class of carboxamides. This compound is characterized by the presence of a pyridine ring attached to a carboxamide group, which is further substituted with a 3,4-dimethoxyphenyl group. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents like halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-dimethoxyphenyl)ethyl]pyridine-2-carboxamide
- N-[1-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide
- N-[1-(3,4-dimethoxyphenyl)ethyl]pyridine-5-carboxamide
Uniqueness
N-[1-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethoxyphenyl group also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(18-16(19)13-5-4-8-17-10-13)12-6-7-14(20-2)15(9-12)21-3/h4-11H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZKYDHYODZCBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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